(2-Bromo-3-methylphenyl)methanol
Description
(2-Bromo-3-methylphenyl)methanol is a benzyl alcohol derivative featuring a bromine atom at the 2-position and a methyl group at the 3-position on the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of complex molecules via Grignard reactions, cross-coupling, or further functionalization . For instance, derivatives such as [1,1'-Biphenyl]-4-ylthis compound (m.p. 107–109°C, 93% yield) highlight its utility in generating sterically hindered alcohols .
Properties
IUPAC Name |
(2-bromo-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMJECHMWYAILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680945 | |
| Record name | (2-Bromo-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168886-97-3 | |
| Record name | (2-Bromo-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromo-3-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromo-3-methylphenyl)methanol can be synthesized through several methods. One common approach involves the bromination of 3-methylbenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 3-methylbenzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: 2-Bromo-3-methylbenzaldehyde or 2-Bromo-3-methylbenzoic acid.
Reduction: 3-Methylbenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromo-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets through its hydroxyl and bromine functional groups. These interactions can lead to the modulation of enzymatic activities or disruption of cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs of (2-Bromo-3-methylphenyl)methanol, emphasizing substituent diversity and its impact on properties:
Key Observations:
- Steric Effects: Bulky substituents like biphenyl (m.p. 107–109°C) increase melting points compared to smaller groups (e.g., furan: 56–58°C) due to enhanced van der Waals interactions .
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in 1l) moderately elevate melting points (60–62°C) relative to electron-donating groups (e.g., methoxy in S7: 63–65°C) .
- Polar Functional Groups: Amino substituents (e.g., in ) enhance solubility in polar solvents like DMSO and methanol, though specific data are sparse .
Biological Activity
(2-Bromo-3-methylphenyl)methanol, with the chemical formula C8H9BrO, is a brominated phenolic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a bromine atom and a hydroxymethyl group attached to a methyl-substituted phenyl ring. This unique substitution pattern influences its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets through its functional groups. The hydroxyl group can engage in hydrogen bonding, while the bromine atom can participate in electrophilic reactions. These interactions may modulate enzymatic activities or disrupt cellular processes, leading to observed biological effects such as:
- Enzyme Inhibition : Compounds similar to this compound have shown inhibitory effects on enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II), which are crucial in various physiological processes .
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Similar brominated phenolic compounds have demonstrated significant antimicrobial properties against a range of pathogens. While specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial and fungal strains.
- Anticancer Properties : Research indicates that brominated compounds can exhibit antiproliferative effects on cancer cell lines. For instance, derivatives of bromophenols have shown IC50 values ranging from 10 to 33 nM against breast cancer cell lines, indicating potent anticancer activity .
- Neuroprotective Effects : The inhibition of AChE by similar compounds suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. The modulation of cholinergic signaling pathways through enzyme inhibition could lead to improved cognitive function .
Case Studies
Several studies provide insights into the biological activities of related compounds:
- Study on Bromophenol Derivatives : A study synthesized various bromophenol derivatives and tested their inhibition against hCA I and II isoenzymes, revealing Ki values indicative of strong inhibitory potential. These findings suggest that this compound may similarly affect these enzymes, warranting further investigation .
- Antiproliferative Activity : Another investigation focused on the antiproliferative effects of structurally related compounds on MCF-7 breast cancer cells. The results showed significant inhibition of cell growth, emphasizing the therapeutic potential of brominated phenolic compounds in oncology .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (3-Bromo-2-methylphenyl)methanol | Bromine at position 3 | Antimicrobial and anticancer activity |
| (2-Bromo-4-methylphenyl)methanol | Bromine at position 2 | Enzyme inhibition |
| (2-Bromo-5-methoxy-3-methylphenyl)methanol | Additional methoxy group | Enhanced enzyme interaction |
This table illustrates how positional isomers can exhibit different biological activities due to their unique structural features.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
